molecular formula C8H6ClNO2S B6183938 thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2613382-18-4

thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6183938
CAS No.: 2613382-18-4
M. Wt: 215.7
InChI Key:
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Description

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound characterized by its bicyclic structure, which includes a thiophene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological and chemical activities, making them valuable for research and development.

Scientific Research Applications

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool for studying biological processes, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

  • Industry: this compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is compared with other similar compounds, such as thieno[3,2-c]pyridine derivatives and pyridine-based heterocycles. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular frameworks. The uniqueness of this compound lies in its specific arrangement of atoms, which can influence its reactivity and biological activity.

Properties

CAS No.

2613382-18-4

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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